4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
The compound “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” likely belongs to a class of organic compounds known as phenylpiperidines, which are characterized by a phenyl group attached to a piperidine ring . Piperidines are six-membered rings containing one nitrogen atom, and are found in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using techniques such as Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) spectroscopy. These techniques can provide information about the vibrational wavenumbers of the structure, the energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using techniques such as density functional theory (DFT) and TD-DFT. These techniques can provide information about the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and thermodynamic properties .Scientific Research Applications
Neurotoxic Potential and Parkinsonism
- Zimmerman et al. (1986) studied the neurotoxic potential of 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, finding it caused a persistent depletion of striatal dopamine in mice, suggesting neurotoxic potential similar to MPTP, a compound implicated in causing Parkinsonism. They also proposed using 1-ethyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine as a safer intermediate in synthesizing potential analgesic drugs to avoid neurotoxic intermediates (Zimmerman et al., 1986).
Synthesis and Chemical Properties
- Overman, Flann, and Malone (2003) discussed the regioselective synthesis of tetrahydropyridines, including 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine, outlining the synthesis process and the use of various intermediates, which is significant for creating derivatives with potential pharmacological properties (Overman, Flann, & Malone, 2003).
Pharmacological Activities
- Redda, Corleto, and Knaus (1979) explored the synthesis of N-amino-1,2,3,6-tetrahydropyridines by reacting N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine with various compounds, including methyl chloroformate and methyl iodide, leading to quaternary salts and other derivatives. These derivatives have potential pharmacological activities, which were presented in their study (Redda, Corleto, & Knaus, 1979).
Molecular and Structural Analysis
- Bacchi et al. (2005) conducted a study on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process yields various derivatives, including tetrahydropyridinediones, highlighting the diverse applications in chemical synthesis and potential drug development (Bacchi et al., 2005).
Mechanism of Action
While the specific mechanism of action for “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” is not known, compounds with similar structures, such as 4-Methoxyamphetamine, have been found to act as potent and selective serotonin releasing agents. They bind to alpha receptors to mediate these effects .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-6,13H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWENGDIACIBQQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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